molecular formula C7H9NO2 B1670187 Deferiprone CAS No. 30652-11-0

Deferiprone

Cat. No.: B1670187
CAS No.: 30652-11-0
M. Wt: 139.15 g/mol
InChI Key: TZXKOCQBRNJULO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Deferiprone primarily targets ferric ions (iron III) . Iron is an essential element for various biological processes, but its excess can lead to harmful effects, such as iron overload in patients with thalassemia syndromes .

Mode of Action

This compound acts as an iron chelator . It binds to ferric ions (iron III) and forms a 3:1 (this compound:iron) stable complex . This complex is then eliminated in the urine . This compound is more selective for iron, and other metals such as zinc, copper, and aluminum have a lower affinity for this compound .

Biochemical Pathways

This compound’s action affects the body’s iron metabolism pathways. By binding to ferric ions, it helps in the removal of excess iron from the body . This is particularly beneficial in conditions like thalassemia syndromes, where iron overload occurs due to blood transfusions .

Pharmacokinetics

This compound is absorbed in the upper gastrointestinal tract . Absorption is rapid, with maximum plasma concentrations occurring after 1 hour in the fasted state and after 2 hours in the fed state . The volume of distribution is 1L/kg in healthy patients, and 1.6L/kg in thalassemia patients . The half-lives of this compound and its main metabolite, this compound 3-O-glucuronide (DFP-G), are 1.5 and 1.6 hours, respectively . The majority of the administered drug is metabolized and excreted as DFP-G, with less than 4% excreted unchanged in urine up to 10 hours post-dose .

Result of Action

The primary result of this compound’s action is the reduction of iron overload in the body. By forming a stable complex with ferric ions, it facilitates the removal of excess iron through urine . This is particularly beneficial for patients with conditions like thalassemia syndromes, where iron overload occurs due to blood transfusions .

Action Environment

The action of this compound can be influenced by various environmental factors. Furthermore, the pharmacokinetic profile of this compound in patients with sickle cell disease is consistent with previous reports in healthy adult volunteers, suggesting no special dosing adjustments are indicated for this population .

Safety and Hazards

Deferiprone can cause agranulocytosis and neutropenia, which can lead to serious infections and death . Hepatotoxicity is also possible . The most common side effects that lead to discontinuation of therapy were gastrointestinal adverse effects .

Future Directions

Deferiprone has been tested in a phase II/III clinical trial for its potential use in reducing iron accumulation and the related excessive oxidative stress in motor pathways, which could have implications for conditions like Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

Deferiprone binds to ferric ions (iron III) and forms a 3:1 (this compound:iron) stable complex . This complex is then eliminated in the urine . This compound is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for this compound .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of HIV-infected cells, this compound has been found to reactivate the “altruistic suicide response” of the cell, killing the HIV RNA it carries .

Molecular Mechanism

The mechanism of action of this compound involves its ability to chelate iron. It binds to ferric ions (iron III) and forms a 3:1 (this compound:iron) stable complex . This complex is then eliminated in the urine . This compound is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for this compound .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been studied. It has been found that the absolute (oral vs IV) bioavailability of this compound is 72% . Following an oral dose, the mean maximum serum this compound concentration (Cmax) in the fasting state in non-iron-loaded healthy subjects was 20 mcg/mL, and the mean total area under the concentration-time curve (AUC) was 53 mcg·h/mL .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on remyelination in an experimental demyelination animal model, this compound treatment enhanced remyelination, decreased g-ratio, and increased myelin thickness .

Metabolic Pathways

This compound is mainly metabolized by UGT1A6 to the 3-O-glucuronide metabolite . This metabolite cannot chelate iron . The metabolism is predominantly UGT 1A6-mediated conjugation to form a 3-O-glucuronide, which is rapidly cleared by renal excretion .

Transport and Distribution

This compound is absorbed in the upper gastrointestinal tract . Absorption is rapid with maximum plasma concentrations occurring after 1 hour in the fasted state and after 2 hours in the fed state . In healthy patients, the volume of distribution is 1L/kg, and in thalassemia patients, the volume of distribution is 1.6L/kg .

Properties

IUPAC Name

3-hydroxy-1,2-dimethylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXKOCQBRNJULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6040666
Record name Deferiprone
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Molecular Weight

139.15 g/mol
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Solubility

Maximum water solubility of 16–18 g/L at 24°, Solubility at 37 °C: water approx 20 mg/mL (pH 7.4)
Record name Deferiprone
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Mechanism of Action

Deferiprone is an iron chelator that binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex and is then eliminated in the urine. Deferiprone is more selective for iron in which other metals such as zinc, copper, and aluminum have a lower affinity for deferiprone., Deferiprone is a chelating agent with an affinity for ferric ion (iron III). Deferiprone binds with ferric ions to form neutral 3:1 (deferiprone:iron) complexes that are stable over a wide range of pH values. Deferiprone has a lower binding affinity for other metals such as copper, aluminum and zinc than for iron.
Record name Deferiprone
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Color/Form

Needles from water

CAS No.

30652-11-0
Record name Deferiprone
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Record name Deferiprone
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Record name 3-hydroxy-1,2-dimethylpyridin-4(1H)-one
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Record name DEFERIPRONE
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Melting Point

272-278, 266-268 °C; also reported as MP 263-269 °C
Record name Deferiprone
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Synthesis routes and methods I

Procedure details

Maltol (i.e. 2-methyl-3-hydroxypyran-4-one) 250 g) was dissolved in 25% aqueous methylamine (750 ml) and water (125 ml). The solution was pumped through the CMR (18 ml/min; 160°-2° C.; 900 kPa) and the hot reaction mixture passed directly into acetone (2.5 liters), cooled in an ice water bath. The crystalline product (146 g; 53% yield) was collected by filtration, and washed with acetone (2×250 ml). The corresponding literature method17 involved 6.5 hours at reflux, followed by laborious work up.
Quantity
250 g
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750 mL
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2.5 L
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125 mL
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solvent
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Synthesis routes and methods II

Procedure details

Referring to FIG. 3, to 42.0 g (0.42 mol) of succinic anhydride (17) dissolved in 300 mL of toluene was added 20 g (0.21 mol) of 2-aminopyrimidine (21), (0.21 mol) dissolved in 200 mL of acetone, and the mixture was heated to 85° C. for 3 days. After cooling to r.t. (room temperature), the product precipitated and was filtrated and washed with toluene. The filtrate was dried in vacuo, and the dried product was then dissolved in 300 mL of anhydrous Ac2O and again heated to 85° C. for 3 hrs. After removal of the remaining Ac2O under vacuum, the product was purified by silica gel column chromatograph with CHCl3 and recrystallized from EtOAc to give HK-1 as a white solid, mp 148.5-149.5° C. in 32% yield. 1H NMR (CDCl3) δ 8.92 (d, J=4.88 Hz, 2H), 7.42 (t, J=4.88 Hz, 1H), 2.96 (s, 4H); Anal. Calcd for C8H7N3O2; C, 54.24; H, 3.98; N, 23.72. Found: C, 54.29; H, 4.19; N, 23.90.
Quantity
42 g
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reactant
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20 g
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reactant
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200 mL
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reactant
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300 mL
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solvent
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Yield
32%

Synthesis routes and methods III

Procedure details

1,2-Dimethyl-3-benzyloxypyrid-4-one (2 g) is added to concentrated hydrobromic acid (10 ml) and heated on a steam bath for 30 minutes. The resulting mixture is then recrystallised from water to yield 1,2-dimethyl-3-hydroxypyrid-4-one (1 g), m.p. 230° C. (with decomposition); νmax (nujol) 1,620, 3,150 cm-1 ; δ(d6DMSO) 2.3(s,3H), 3.8(s,3H) 6.9(d,1H), 7.8(d,1H); M+ 139.
Quantity
2 g
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reactant
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10 mL
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solvent
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Synthesis routes and methods IV

Procedure details

In particular, 3-hydroxy-2-methyl-4-pyrone (10 g) was refluxed for 6.5 hours with three equivalents of aqueous methylamine (40%) in 200 ml of water. The reaction mixture was allowed to cool after which decolorizing charcoal was added to the solution, and the mixture was stirred for 0.5 hours. After filtration, the solvent was evaporated under reduced pressure, and the solid residue recrystallized three times from water to yield 1,2-dimethyl-3-hydroxypyrid-4-one (HK-1, L1, CP20, DMHP) as fine white needles.
Quantity
10 g
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reactant
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0 (± 1) mol
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200 mL
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Synthesis routes and methods V

Procedure details

Deferiprone was synthesized as described previously. (Gale et al, Res Comun Chem Pathol Pharmacol Vol. 73, No. 3, September 1991) An aqueous suspension of 3-hydroxy-2-methyl-pyrone, maltol, (Aldrich Chemical Co., Milwaukee, Wis., 50 gm, 396 nmol) and NH2CH3 (Aldrich Chemical Co., Milwaukee, Wis., 3 eq, 92 ml, 1.18 mol, 12.88 M) in distilled, degassed H2O was heated under reflux for 12 hours. The solution was allowed to cool to room temperature. The excess methyl amine was removed under reduced pressure and the brown mixture was carefully concentrated to a volume of approximately 200 ml. Reagent grade acetone (50 ml) was added to this brown suspension and the solid recovered by filtration. The solid was washed with 1200 ml of acetone and briefly allowed to dry. To this crude solid was added 2 g of Norite and 2 g of Celite 545 (fisher Scientific, Pittsburgh, Pa.) and the crude solid was dissolved in a minimal amount of hot water. The Celite/Norite matrix was removed from the solution by filtration. The pure crystalline compound was recovered by filtration to give 29.8 g (54%) of the title compound. All recovery and transfer procedures were performed with a porcelain spatula rather than stainless steel equipment due to the potent iron chelating property of 1,2-dimethyl-3-hydroxypyrid-4-one. Analytically pure 1,2-dimethyl-3-hydroxypyrid-4-one was obtained by a single recrystallization from H2O. Other alkyl-substituted pyridones can be prepared by similar measures.
[Compound]
Name
3-hydroxy-2-methyl-pyrone
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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